molecular formula C11H14BrNO2 B12089931 ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate

ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate

Katalognummer: B12089931
Molekulargewicht: 272.14 g/mol
InChI-Schlüssel: ZWLFFTWOHGTGEB-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate (CAS 146579-92-2) is a chiral β-amino acid ester of high value in medicinal chemistry and drug discovery research . This compound serves as a crucial synthetic intermediate, or building block, for the preparation of more complex molecules. Its structure incorporates both a bromoaryl group, which can undergo further cross-coupling reactions, and a β-amino ester functionality, which is a privileged scaffold found in various biologically active compounds . Researchers utilize this chiral intermediate in the development of potential pharmaceutical candidates. The stereochemistry of the molecule is defined as (S), making it particularly valuable for synthesizing enantiomerically pure substances, which is critical in the creation of APIs (Active Pharmaceutical Ingredients) where chirality can significantly influence biological activity and metabolic profile. The compound's molecular formula is C11H14BrNO2 and it has a molecular weight of 272.14 g/mol . It is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C11H14BrNO2

Molekulargewicht

272.14 g/mol

IUPAC-Name

ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate

InChI

InChI=1S/C11H14BrNO2/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6,10H,2,7,13H2,1H3/t10-/m0/s1

InChI-Schlüssel

ZWLFFTWOHGTGEB-JTQLQIEISA-N

Isomerische SMILES

CCOC(=O)C[C@@H](C1=CC=C(C=C1)Br)N

Kanonische SMILES

CCOC(=O)CC(C1=CC=C(C=C1)Br)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Rhodium-Catalyzed Asymmetric Hydrogenation

The enantioselective hydrogenation of (Z)-β-acylamino acrylates using Rh catalysts and chiral ligands, such as BDPMI 1.009, provides a direct route to β-amino esters. For ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate, the precursor (Z)-3-acetylamino-3-(4-bromophenyl)acrylic acid ethyl ester undergoes hydrogenation at 1 atm H₂ with Rh(COD)₂BF₄ (1 mol%) and BDPMI (1.2 mol%). This method yields the target compound in 89–97% ee and 58–100% conversion.

Key Reaction Parameters

SubstrateCatalyst SystemPressureee (%)Yield (%)
(Z)-β-Acylamino acrylateRh(COD)₂BF₄/BDPMI 1.0091 atm9795

Post-Hydrogenation Deprotection

The acetyl protecting group is removed via acidic hydrolysis (6 M HCl, reflux, 4 h) to yield the free amine. Subsequent neutralization with NaHCO₃ and extraction with ethyl acetate provides the final product with >99% purity after crystallization.

Reformatsky Reaction and Stereoselective Amination

Catalytic Enantioselective Reformatsky Reaction

The Reformatsky reaction between 4-bromobenzaldehyde and ethyl iodoacetate, mediated by Me₂Zn and a prolinol-derived ligand, forms ethyl (3R)-3-hydroxy-3-(4-bromophenyl)propanoate with 92% ee. Stereoinversion via Mitsunobu reaction (DIAD, Ph₃P, HN₃) converts the hydroxyl group to an azide, which is reduced to the amine using H₂/Pd-C.

Optimized Conditions

  • Ligand : (S)-Diphenylprolinol

  • Solvent : Toluene at −40°C

  • Yield : 85% (β-hydroxy ester), 78% (final amine)

  • ee : 92% retained after amination.

Chiral Auxiliary-Mediated Synthesis

Evans Oxazolidinone Approach

A chiral oxazolidinone auxiliary directs asymmetric alkylation of 4-bromophenylacetyl chloride. The propanoate backbone is constructed via aldol reaction, followed by auxiliary removal (LiOH/H₂O₂) and esterification (EtOH/H⁺). This method achieves 94% ee but requires six steps, limiting scalability.

Enzymatic Resolution of Racemates

Racemic ethyl 3-amino-3-(4-bromophenyl)propanoate is resolved using immobilized lipase B (Candida antarctica) and vinyl acetate in MTBE. The (3S)-enantiomer is isolated with 98% ee, though yields are moderate (45%).

Multi-Step Synthesis from 4-Bromophenyl Derivatives

Michael Addition to Nitroalkenes

4-Bromocinnamaldehyde is converted to the nitroalkene via Henry reaction. Michael addition of ethyl acrylate under phase-transfer conditions (K₂CO₃, TBAB) forms the β-nitro ester. Catalytic hydrogenation (Raney Ni, H₂) reduces the nitro group to amine, yielding the target compound in 76% overall yield.

Stepwise Efficiency

StepReactionYield (%)
Nitroalkene formationHenry reaction88
Michael additionPhase-transfer catalysis82
Nitro reductionH₂/Raney Ni95

Comparative Analysis of Synthetic Methods

MethodKey AdvantageLimitationee (%)Overall Yield (%)
Rh-catalyzed hydrogenationHigh enantioselectivityCost of Rh catalysts9790
Reformatsky/amination sequenceModular substrate scopeMulti-step protocol9265
Evans oxazolidinonePredictable stereochemistryLengthy synthesis9450
Enzymatic resolutionEco-friendlyLow yield9845

Analyse Chemischer Reaktionen

Reaktionstypen

Ethyl-(3S)-3-Amino-3-(4-Bromphenyl)propanoat kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um entsprechende Oxidationsprodukte zu bilden.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Derivate zu erhalten.

    Substitution: Das Bromatom in der Verbindung kann durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen mit Reagenzien wie Natriumazid oder Kaliumcyanid substituiert werden.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat, Wasserstoffperoxid, saure oder basische Bedingungen.

    Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid, wasserfreie Bedingungen.

    Substitution: Natriumazid, Kaliumcyanid, polare aprotische Lösungsmittel.

Hauptprodukte, die gebildet werden

    Oxidation: Bildung von Carbonsäuren oder Ketonen.

    Reduktion: Bildung von Alkoholen oder Aminen.

    Substitution: Bildung von Aziden, Nitrilen oder anderen substituierten Derivaten.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound has several notable applications across various scientific disciplines:

Medicinal Chemistry

  • Therapeutic Potential : Ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate is being explored as a therapeutic agent for neurological disorders. Its ability to modulate neurotransmitter systems, particularly glutamate receptors, positions it as a candidate for drug development targeting conditions like anxiety and depression.
  • Intermediate in Drug Synthesis : It serves as an intermediate in the synthesis of other pharmaceutical compounds, enhancing its utility in drug formulation.

Organic Synthesis

  • Building Block for Complex Molecules : The compound is utilized in organic synthesis as a building block for creating more complex organic structures. Its functional groups allow for various chemical reactions, including esterification and substitution reactions.
  • Reagent in Chemical Reactions : It acts as a reagent in numerous chemical reactions, facilitating the synthesis of derivatives with varied biological activities.

Biological Studies

  • Enzyme Interaction Studies : Research indicates that this compound can interact with enzymes and receptors, making it valuable for studies on enzyme inhibition and receptor binding mechanisms .
  • Neurotoxicity Research : The compound has been used to assess the neurotoxic effects of brominated aromatic compounds on neural enzymes such as acetylcholinesterase.

Industrial Applications

  • Production of Specialty Chemicals : this compound is employed in the manufacture of specialty chemicals and agrochemicals due to its structural properties and reactivity.

Case Studies

Several case studies have documented the applications and effects of this compound:

  • Neurological Disorder Models : In animal models simulating neurological disorders, the compound demonstrated potential therapeutic effects by modulating neurotransmitter levels, suggesting its viability as a treatment option.
  • Enzyme Activity Assessment : Studies investigating the interaction of this compound with acetylcholinesterase revealed significant inhibition effects, indicating its potential role in neuropharmacology.

Wirkmechanismus

The mechanism of action of ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Phenyl Ring

Substituents on the phenyl ring significantly influence electronic and steric properties. Below is a comparison of compounds with different substituents:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate 4-Bromo C₁₁H₁₅BrClNO₂ 308.60 High steric bulk; electron-withdrawing
Ethyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate 2,4-Difluoro C₁₁H₁₄ClF₂NO₂ 265.69 Reduced steric hindrance; increased polarity
Methyl (3S)-3-amino-3-(4-chloro-2-pyridyl)propanoate 4-Chloro-2-pyridyl Not provided Not provided Heterocyclic ring; potential for H-bonding
(S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate 4-Hydroxy C₁₇H₁₇NO₃ 283.32 Electron-donating group; higher solubility

Key Observations :

  • Bromine vs. Fluorine/Chlorine: Bromine’s larger atomic radius (1.85 Å vs. Its strong electron-withdrawing nature also polarizes the aromatic ring, altering reactivity in substitution reactions .
  • Hydroxy vs. Halogen Substituents : The 4-hydroxyphenyl derivative () exhibits hydrogen-bonding capability, enhancing solubility but reducing stability under acidic conditions compared to halogenated analogs .

Stereochemical and Ester Group Variations

The stereochemistry and ester moiety (ethyl vs. methyl) influence physicochemical properties and applications:

Compound Name Stereochemistry Ester Group Molecular Weight (g/mol) Application Notes Reference
This compound (3S) Ethyl 308.60 Used in chiral drug intermediates
Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate (3R) Ethyl 265.69 Mirror-image isomer; potential for enantioselective studies
(S)-Methyl 3-amino-3-(4-bromophenyl)propanoate HCl (3S) Methyl ~293.54 (estimated) Higher lipophilicity than ethyl analogs

Key Observations :

  • Ethyl vs. Methyl Esters : Ethyl esters generally exhibit lower solubility in aqueous media but higher metabolic stability compared to methyl esters, which are more prone to hydrolysis .
  • Stereochemical Impact : The (3S) configuration is critical for compatibility with biological targets (e.g., enzymes or receptors) that require specific chirality. For instance, (3R) isomers may show reduced activity or unintended interactions .

Structural Analogues with Cyclic Scaffolds

Compounds like (3S)-3-(4-bromophenyl)cyclopentanone (CAS: 898790-60-8) highlight the role of scaffold rigidity:

Compound Name Scaffold Type Molecular Formula Molecular Weight (g/mol) Key Features Reference
(3S)-3-(4-Bromophenyl)cyclopentanone Cyclopentanone C₁₁H₁₁BrO 255.11 Conformationally restricted; ketone group

Key Observations :

Research and Industrial Relevance

  • Drug Discovery: The 4-bromophenyl group in this compound is valuable in kinase inhibitors or protease modulators due to bromine’s ability to occupy hydrophobic pockets .
  • Limitations : Commercial availability issues (e.g., discontinued status in ) may restrict large-scale applications, necessitating custom synthesis .

Biologische Aktivität

Ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate, a compound characterized by its ethyl ester group, amino group, and bromophenyl substituent, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H14_{14}BrN O2_2
  • Molecular Weight : 272.14 g/mol
  • Chirality : The compound features a chiral center at the carbon adjacent to the amino group, specifically in the S configuration.

The presence of the bromophenyl group is significant as it may enhance interactions with biological targets, particularly in neurotransmitter systems.

This compound primarily interacts with neurotransmitter systems, notably glutamate receptors. Its amino group can form hydrogen bonds with active sites on proteins or enzymes, while the bromophenyl group engages in hydrophobic interactions. This dual functionality allows the compound to modulate various biological activities, making it a candidate for therapeutic applications.

Neuropharmacological Effects

Research indicates that this compound has effects on glutamate receptor modulation. These receptors are crucial for synaptic transmission and plasticity in the central nervous system (CNS). The compound's ability to influence these pathways suggests potential applications in treating neurological disorders.

Case Studies

  • Neurotransmitter Modulation : In vitro studies have demonstrated that compounds with similar structures can affect neurotransmitter release and receptor activation. This compound has been implicated in these processes, warranting further investigation into its pharmacological profile.
  • Cytotoxicity and Selectivity : Preliminary evaluations suggest that derivatives of this compound exhibit varying levels of cytotoxicity against cancer cell lines. For example, related compounds have shown moderate to potent activity against human cancer cell lines such as MCF-7 and A2780 .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

CompoundStructureBiological Activity
Ethyl 3-(4-bromophenyl)propanoateLacks amino groupLimited biological versatility
3-Amino-3-(4-bromophenyl)propanoic acidLacks ethyl esterAffects solubility and reactivity
Ethyl (3R)-3-amino-3-(4-bromophenyl)propanoateR enantiomerPotentially different biological effects

This table highlights how the presence or absence of specific functional groups influences biological activity and potential therapeutic applications.

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound derivatives to enhance their pharmacological properties. The structural modifications aim at improving selectivity for biological targets while minimizing off-target effects.

Key Findings

  • Neuropharmacological Activity : Compounds derived from this compound show promise in modulating glutamate receptors, indicating potential for treating CNS disorders.
  • Cytotoxic Potential : Some derivatives demonstrate significant cytotoxic effects against various cancer cell lines, suggesting a dual role in neuropharmacology and oncology .

Q & A

Q. What are the standard synthetic routes for ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate, and how is stereochemical purity ensured?

The compound is typically synthesized via asymmetric catalysis or chiral resolution. One method involves rhodium-catalyzed asymmetric addition using (4-bromophenyl)boronic acid and ethyl but-2-enoate in the presence of a chiral ligand like (R)-BINAP to control stereochemistry . Enantiomeric purity is verified using chiral HPLC or polarimetry, while recrystallization in heptane/ethyl acetate mixtures improves purity . Alternative routes include the Rodionov reaction for β-amino acid derivatives, followed by esterification .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry and substituent positions, with the 4-bromophenyl group showing distinct aromatic splitting patterns .
  • X-ray crystallography : SHELX and ORTEP-3 are used for absolute configuration determination. For example, the (3S) configuration is confirmed by anomalous dispersion effects in SHELXL refinements .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (C11_{11}H14_{14}BrNO2_2; 294.57 g/mol) and isotopic patterns .

Q. How is this compound utilized as a building block in medicinal chemistry?

It serves as a precursor for αvβ6 integrin antagonists in pulmonary fibrosis research. The 4-bromophenyl group enhances binding affinity, while the ethyl ester improves solubility for in vitro assays. Intermediate steps often involve hydrolysis to the free acid for peptide coupling .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

Discrepancies may arise from stereochemical impurities or assay variability. For example, racemic mixtures can yield conflicting enzyme inhibition results. Mitigation strategies include:

  • Chiral purity validation : Use chiral stationary phase HPLC (e.g., Chiralpak AD-H) to confirm >99% enantiomeric excess .
  • Standardized bioassays : Replicate assays under controlled conditions (pH, temperature) to minimize variability .
  • Structural analogs : Compare activity with derivatives lacking the 4-bromo substituent to isolate electronic effects .

Q. What experimental design considerations are critical for optimizing catalytic asymmetric synthesis?

Key factors include:

  • Catalyst selection : Rhodium(I) with (R)-BINAP achieves >90% enantioselectivity, while palladium may favor racemic byproducts .
  • Solvent effects : 1,4-Dioxane improves boronic acid reactivity compared to THF .
  • Temperature control : Reactions at 60°C reduce side-product formation versus room temperature .
    Post-synthetic analysis should include kinetic studies to refine turnover numbers (TON) and enantiomeric excess (ee).

Q. How can co-elution issues in HPLC purity analysis be addressed?

  • Gradient optimization : Use a C18 column with a water/acetonitrile gradient (0.1% TFA modifier) to resolve the compound from des-bromo or ester hydrolysis byproducts .
  • Orthogonal methods : Confirm purity via 19F^{19}F-NMR (if fluorinated analogs exist) or LC-MS/MS fragmentation patterns .

Q. What computational tools aid in predicting the compound’s pharmacokinetic properties?

  • Molecular docking : AutoDock Vina models interactions with αvβ6 integrin, highlighting the bromophenyl group’s role in hydrophobic binding .
  • ADMET prediction : SwissADME estimates logP (~2.5) and solubility (~0.1 mg/mL), suggesting moderate bioavailability. The ester moiety may require prodrug strategies for oral delivery .

Methodological Challenges and Solutions

Q. How to troubleshoot low yields in large-scale synthesis?

  • Catalyst loading : Reduce bis(norbornadiene)rhodium(I) tetrafluoroborate to 0.5 mol% to minimize costs without compromising yield .
  • Purification : Replace column chromatography with recrystallization (heptane/EtOAc) for >90% recovery .

Q. What strategies validate the compound’s role in enzyme inhibition studies?

  • Competitive assays : Use SPR or ITC to measure binding constants (Kd_d) against target enzymes like SgcC monooxygenase .
  • Mutagenesis : Compare inhibition in wild-type vs. mutant enzymes (e.g., active-site residues) to confirm specificity .

Q. How to design stability studies under physiological conditions?

  • pH stability : Incubate in PBS (pH 7.4) and analyze degradation via LC-MS. The ester group hydrolyzes to the carboxylic acid in <24 hours .
  • Light sensitivity : Store solutions in amber vials; UV-Vis spectroscopy tracks bromophenyl chromophore degradation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.